molecular formula C9H9IO2 B14861654 1-(3-Iodo-5-methoxyphenyl)ethanone

1-(3-Iodo-5-methoxyphenyl)ethanone

Cat. No.: B14861654
M. Wt: 276.07 g/mol
InChI Key: MJXWPWUHZNKQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodo-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 3-position and a methoxy group at the 5-position

Preparation Methods

The synthesis of 1-(3-Iodo-5-methoxyphenyl)ethanone typically involves the iodination of 3-methoxyacetophenone. One common method includes the reaction of 3-methoxyacetophenone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction is carried out under controlled conditions to ensure selective iodination at the 3-position .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Iodo-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the iodine atom, making the aromatic ring more susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Iodo-5-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Iodo-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

1-(3-Iodo-5-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Bromo-5-methoxyphenyl)ethanone: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities due to the difference in halogen atoms.

    1-(3-Chloro-5-methoxyphenyl)ethanone: Contains a chlorine atom, which also affects its chemical and biological properties.

    1-(3-Fluoro-5-methoxyphenyl)ethanone: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H9IO2

Molecular Weight

276.07 g/mol

IUPAC Name

1-(3-iodo-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9IO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3

InChI Key

MJXWPWUHZNKQIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.